3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide
Description
3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a nitrophenoxyacetyl group. Its synthesis and reactivity make it a valuable subject of study in organic chemistry and related fields.
Properties
IUPAC Name |
3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5/c22-15-3-1-2-14(12-15)21(27)24-17-6-4-16(5-7-17)23-20(26)13-30-19-10-8-18(9-11-19)25(28)29/h1-12H,13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYYNFGWYRKCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acetylation: The acetylation of 4-nitrophenol to form 4-nitrophenoxyacetic acid.
Amidation: The reaction of 4-nitrophenoxyacetic acid with an amine derivative to form the corresponding amide.
These reactions are typically carried out under controlled conditions, with specific reagents and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzamides.
Scientific Research Applications
3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide involves its interaction with specific molecular targets. The nitrophenoxyacetyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro group can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenoxyacetic acid: A precursor in the synthesis of the target compound.
3-chloro-N-phenylbenzamide: A structurally similar compound with different functional groups.
N-(4-nitrophenyl)benzamide: Another related compound with a nitro group on the phenyl ring.
Uniqueness
3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
